Navigating the Synthesis and Application of 3-Methyl-2H-indazole-6-carboxylate: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 3-Methyl-2H-indazole-6-carboxylate: A Technical Guide for Advanced Research
A Note on Chemical Identity: This guide focuses on the synthesis, characterization, and application of methyl 3-methyl-2H-indazole-6-carboxylate. It is important to note that the specific CAS number 885271-73-0, as provided in the topic query, does not resolve to a publicly indexed chemical entity corresponding to this name. This guide has been constructed based on established synthetic routes to the 2H-indazole scaffold and data from closely related, structurally verified analogs. The information herein is intended to serve as an expert resource for researchers navigating the synthesis and application of this class of compounds.
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapeutics. Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Notably, the indazole core is a key feature in several FDA-approved drugs, such as the antiemetic Granisetron and the tyrosine kinase inhibitor Pazopanib, highlighting its clinical significance.[1]
This guide provides a detailed exploration of methyl 3-methyl-2H-indazole-6-carboxylate, a specific derivative with significant potential in drug discovery programs. We will delve into its structural features, outlining the critical distinction between the 1H and 2H tautomers, and present a comprehensive overview of its synthesis, analytical characterization, and applications, with a particular focus on the rationale behind the methodological choices.
Structural Features and Physicochemical Properties
The defining characteristic of the indazole ring is the existence of two principal tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2] However, the 2H-isomer is of significant interest in drug design, as the altered position of the nitrogen-bound substituent can profoundly impact the molecule's three-dimensional conformation and its interactions with biological targets.[3]
Caption: Tautomeric forms of the 3-methyl-indazole-6-carboxylate core.
Table 1: Predicted Physicochemical Properties of Methyl 3-methyl-2H-indazole-6-carboxylate
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Predicted based on analogs |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Predicted based on analogs |
| XLogP3 | 1.7 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Synthesis and Mechanistic Considerations
The synthesis of 2H-indazoles often presents a regioselectivity challenge due to the thermodynamic preference for the 1H isomer. However, several strategies have been developed to favor the formation of the 2H scaffold. A plausible and efficient route to methyl 3-methyl-2H-indazole-6-carboxylate involves a multi-step sequence starting from a substituted benzaldehyde.
Caption: Proposed synthetic workflow for methyl 3-methyl-2H-indazole-6-carboxylate.
Detailed Synthetic Protocol:
Step 1: Synthesis of 3-Methyl-1H-indazole-6-carboxylic acid
A robust method for the synthesis of the parent acid involves the reaction of 2-fluoro-4-methoxyacetophenone with hydrazine, followed by demethylation and subsequent functional group manipulations.
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Hydrazine Cyclization: A solution of 2-fluoro-4-methoxyacetophenone (1 equivalent) in hydrazine (excess) is heated at reflux for 48 hours. The reaction mixture is then cooled, poured into water, and extracted with ethyl acetate. The crude product, 6-methoxy-3-methyl-1H-indazole, is isolated after concentration.
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Demethylation: The 6-methoxy-3-methyl-1H-indazole (1 equivalent) is dissolved in dichloromethane and cooled to 0°C. A solution of boron tribromide (1 M in CH₂Cl₂) is added, and the reaction is stirred to afford 3-methyl-1H-indazol-6-ol.
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Triflation and Carboxylation: The hydroxyl group is converted to a triflate, which then undergoes a palladium-catalyzed carboxylation in the presence of carbon monoxide and methanol to yield methyl 3-methyl-1H-indazole-6-carboxylate.
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Hydrolysis: The ester is hydrolyzed to 3-methyl-1H-indazole-6-carboxylic acid using a base such as potassium carbonate in a methanol/water mixture.
Step 2: N-Methylation and Esterification
The final steps involve the methylation of the indazole nitrogen and esterification of the carboxylic acid. It is at the N-alkylation stage that control over the 1H versus 2H isomer is critical. While methylation of the 1H-indazole often yields a mixture of N1 and N2 alkylated products, specific reaction conditions can favor the desired 2H isomer.[3]
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Esterification: The 3-methyl-1H-indazole-6-carboxylic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux for 22 hours. After cooling and neutralization, the product, methyl 3-methyl-1H-indazole-6-carboxylate, is extracted.
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N-Methylation: The N-methylation of the indazole ester can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The ratio of 1H to 2H isomers is highly dependent on the solvent, base, and temperature. Aprotic polar solvents like DMF often favor N2 alkylation.[3] The two isomers can typically be separated by silica gel chromatography.[3]
Analytical Characterization
The structural confirmation of methyl 3-methyl-2H-indazole-6-carboxylate relies on a combination of spectroscopic techniques. The following data are predicted based on closely related analogs.[2]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.0 (s, 1H, H5), 7.9-7.7 (d, 1H, H7), 7.6-7.4 (d, 1H, H4), 4.2-4.0 (s, 3H, N-CH₃), 3.9-3.7 (s, 3H, O-CH₃), 2.7-2.5 (s, 3H, C3-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166-164 (C=O), 145-143 (C3), 142-140 (C7a), 128-126 (C6), 125-123 (C5), 122-120 (C4), 118-116 (C7), 110-108 (C3a), 53-51 (O-CH₃), 40-38 (N-CH₃), 15-13 (C3-CH₃). |
| IR (KBr, cm⁻¹) | ν: ~2950 (C-H), ~1720 (C=O, ester), ~1620, 1480 (C=C, aromatic), ~1250 (C-O). |
| Mass Spec. (ESI+) | m/z: 191.08 [M+H]⁺, 213.06 [M+Na]⁺. |
Applications in Drug Discovery and Research
The 3-methyl-2H-indazole-6-carboxylate scaffold is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The indazole core is a known bioisostere for indole, and its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology.
Caption: Mechanism of action for indazole-based kinase inhibitors.
Derivatives of the indazole-6-carboxylate core have shown promise as:
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FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. Indazole-based compounds have been developed as potent and selective inhibitors of FGFRs.
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VEGFR Inhibitors: Vascular endothelial growth factor receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels that supply tumors. Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor that targets VEGFR.[1]
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Anti-inflammatory Agents: The indazole scaffold is present in compounds with anti-inflammatory activity, potentially through the inhibition of inflammatory signaling pathways.
The specific substitution pattern of methyl 3-methyl-2H-indazole-6-carboxylate provides multiple points for further chemical modification, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies. The ester at the 6-position can be readily converted to an amide, providing a diverse range of potential interactions with biological targets.
Conclusion
Methyl 3-methyl-2H-indazole-6-carboxylate is a synthetically accessible and highly valuable scaffold for modern drug discovery. While the 2H-indazole isomer can be more challenging to synthesize regioselectively than its 1H counterpart, targeted synthetic strategies can provide access to this important class of molecules. Its utility as a versatile intermediate for the development of kinase inhibitors and other targeted therapeutics makes it a compound of significant interest for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and biological context is essential for unlocking its full potential in the development of next-generation medicines.
References
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Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link][3]
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Mills, A. D., et al. (2007). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Journal of Combinatorial Chemistry. Retrieved from [Link]
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Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]
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Sharma, V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
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Indazole Scaffold: Key Substitution Points
PositionSignificance in SAR
N1Often directs binding, crucial for selectivity (e.g., kinase inhibitors)
C3Key interaction point; regiochemistry is critical (e.g., CRAC channel blockers)
C4, C5, C6Modulates potency, solubility, and metabolic stability
C7Can enhance potency by occupying specific hydrophobic pockets